4-Position Steric Hindrance Quantified: ΔΔΔG‡ = 570 cal mol⁻¹ vs. 2-Substituted Thiazoles
In direct kinetic comparisons of N-methylation reactions, 4-alkyl substituted thiazoles exhibit a stronger deactivating effect than 2-alkyl isomers [1]. After correcting for electronic effects (pKa) and conformational preference, the 'true' steric hindrance of an alkyl substituent toward an electrophilic centre approaching nitrogen is greater for the 4-position by ΔΔΔG‡ = 570 cal mol⁻¹ [1]. This means that the 4-[(difluoromethoxy)methyl] substituent in CAS 1432754-22-7 will impose a larger kinetic barrier to reactions at the thiazole nitrogen compared to a 2-substituted analog.
| Evidence Dimension | Steric hindrance toward electrophilic attack at thiazole nitrogen |
|---|---|
| Target Compound Data | 4-substituted thiazole (class representative) |
| Comparator Or Baseline | 2-substituted thiazole (class representative) |
| Quantified Difference | ΔΔΔG‡ = 570 cal mol⁻¹ (greater steric hindrance at 4-position) |
| Conditions | N-methylation kinetics; corrected for electronic effects and conformational preference |
Why This Matters
This quantifiable steric differentiation directly impacts regioselective reactivity in synthetic transformations, making CAS 1432754-22-7 a distinct building block where 4-position protection or controlled functionalization is required.
- [1] G. Pepe, J. P. Reboul, M. Chanon, R. Gallo. Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts. The N 'lone' pair orientation in the thiazole ring. J. Chem. Soc., Perkin Trans. 2, 1979, 398-400. View Source
